Ethyl 5-aminopyridine-3-carboxylate

Overview

Description

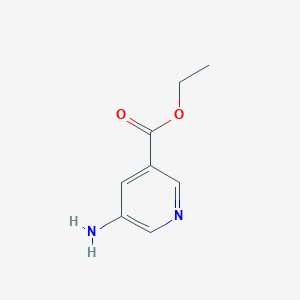

Ethyl 5-aminopyridine-3-carboxylate is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-aminopyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl nicotinate with ammonia, followed by reduction. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of catalysts to enhance the reaction rate and yield. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-aminopyrid

Biological Activity

Ethyl 5-aminopyridine-3-carboxylate (EAPC) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its molecular formula and a molar mass of approximately 166.18 g/mol, features an amino group and a carboxylate ester, which are critical for its pharmacological properties. This article reviews the biological activity of EAPC, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

EAPC's structure is pivotal to its biological function. The compound comprises a pyridine ring with an amino group at the 5-position and a carboxylate ester at the 3-position, which influences its solubility and reactivity. Below is a comparison of EAPC with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | Contains an additional methyl group; potential for different biological activity. |

| 5-Aminopyridine-3-carboxylic acid | C7H8N2O2 | Lacks the ethyl ester; more polar, potentially differing solubility and reactivity. |

| Ethyl 4-amino-pyridine-3-carboxylate | C8H10N2O2 | Different position of amino group; alters reactivity and interaction profiles. |

Biological Activities

Research indicates that EAPC exhibits a range of biological activities, including:

While there is no specific mechanism of action identified for EAPC itself, its structural components suggest potential interactions with various biological targets:

- Enzyme Inhibition : Interaction studies indicate that EAPC may inhibit specific enzymes relevant to disease processes, which could contribute to its pharmacological effects.

- Binding Affinity : Investigations into binding affinity with metabolic enzymes have shown promising results, suggesting that EAPC could modulate metabolic pathways.

Case Studies

Several studies have explored the biological activities of compounds related to EAPC:

- Study on Antimicrobial Properties : A study investigating various aminopyridine derivatives found that certain compounds exhibited strong antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on EAPC-like structures.

- Anti-inflammatory Research : Another research effort focused on derivatives similar to EAPC demonstrated their ability to reduce inflammatory markers in vitro and in vivo models, suggesting that these compounds could be further developed for therapeutic use in inflammatory diseases .

- Antiparasitic Investigations : Research into aminopyridine derivatives revealed significant activity against parasites responsible for diseases like malaria and Chagas disease, indicating that EAPC might also be effective in this domain .

Properties

IUPAC Name |

ethyl 5-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVSFDPQJVUTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358705 | |

| Record name | ethyl 5-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17285-76-6 | |

| Record name | ethyl 5-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.